Cas no 1416147-35-7 (2-chloro-4-ethenylpyridine)

2-Chloro-4-ethenylpyridine is a versatile heterocyclic compound featuring a chloro-substituted pyridine ring with an ethenyl functional group at the 4-position. This structure imparts reactivity suitable for further functionalization, making it valuable in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. The chloro group enhances electrophilic substitution potential, while the ethenyl moiety allows for polymerization or addition reactions. Its stability under standard conditions ensures ease of handling in laboratory settings. This compound is commonly employed in pharmaceutical intermediates, agrochemical research, and material science applications due to its dual reactivity sites, enabling precise modifications for tailored molecular architectures.
2-chloro-4-ethenylpyridine structure
2-chloro-4-ethenylpyridine structure
商品名:2-chloro-4-ethenylpyridine
CAS番号:1416147-35-7
MF:C7H6ClN
メガワット:139.582240581512
CID:6404287
PubChem ID:20434297

2-chloro-4-ethenylpyridine 化学的及び物理的性質

名前と識別子

    • 2-chloro-4-ethenylpyridine
    • Pyridine, 2-chloro-4-ethenyl-
    • EN300-1982831
    • OXEIJLUTWDDJCK-UHFFFAOYSA-N
    • SCHEMBL12305244
    • 2-chloro-4-vinylpyridine
    • 1416147-35-7
    • SCHEMBL4378967
    • インチ: 1S/C7H6ClN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2
    • InChIKey: OXEIJLUTWDDJCK-UHFFFAOYSA-N
    • ほほえんだ: C1(Cl)=NC=CC(C=C)=C1

計算された属性

  • せいみつぶんしりょう: 139.0188769g/mol
  • どういたいしつりょう: 139.0188769g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.157±0.06 g/cm3(Predicted)
  • ふってん: 222.4±28.0 °C(Predicted)
  • 酸性度係数(pKa): 0.61±0.10(Predicted)

2-chloro-4-ethenylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1982831-0.5g
2-chloro-4-ethenylpyridine
1416147-35-7
0.5g
$1289.0 2023-09-16
Enamine
EN300-1982831-10.0g
2-chloro-4-ethenylpyridine
1416147-35-7
10g
$5774.0 2023-05-31
Enamine
EN300-1982831-0.05g
2-chloro-4-ethenylpyridine
1416147-35-7
0.05g
$1129.0 2023-09-16
Enamine
EN300-1982831-5g
2-chloro-4-ethenylpyridine
1416147-35-7
5g
$3894.0 2023-09-16
Enamine
EN300-1982831-0.1g
2-chloro-4-ethenylpyridine
1416147-35-7
0.1g
$1183.0 2023-09-16
Enamine
EN300-1982831-0.25g
2-chloro-4-ethenylpyridine
1416147-35-7
0.25g
$1235.0 2023-09-16
Enamine
EN300-1982831-1g
2-chloro-4-ethenylpyridine
1416147-35-7
1g
$1343.0 2023-09-16
Enamine
EN300-1982831-10g
2-chloro-4-ethenylpyridine
1416147-35-7
10g
$5774.0 2023-09-16
Enamine
EN300-1982831-5.0g
2-chloro-4-ethenylpyridine
1416147-35-7
5g
$3894.0 2023-05-31
Enamine
EN300-1982831-1.0g
2-chloro-4-ethenylpyridine
1416147-35-7
1g
$1343.0 2023-05-31

2-chloro-4-ethenylpyridine 関連文献

2-chloro-4-ethenylpyridineに関する追加情報

Introduction to 2-chloro-4-ethenylpyridine (CAS No. 1416147-35-7)

2-chloro-4-ethenylpyridine, identified by its Chemical Abstracts Service (CAS) number 1416147-35-7, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic compound features a pyridine core substituted with a chlorine atom at the 2-position and an ethenyl (vinyl) group at the 4-position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents.

The pyridine moiety is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacologically relevant compounds. The presence of a chlorine substituent at the 2-position enhances electrophilic aromatic substitution reactions, facilitating further functionalization. Meanwhile, the ethenyl group introduces reactivity that can be exploited in cross-coupling reactions, such as Suzuki or Heck couplings, which are pivotal in constructing complex molecular architectures.

In recent years, 2-chloro-4-ethenylpyridine has garnered attention for its role in synthesizing kinase inhibitors, which are critical in targeting cancers and inflammatory diseases. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, where the chloro and vinyl groups play crucial roles in binding to the ATP-binding pockets of these enzymes. Structural modifications based on this scaffold have led to compounds with improved selectivity and potency.

The ethenyl group also enables diversification through oxidation or reduction pathways, allowing for the introduction of hydroxyl or aldehyde functionalities. Such modifications are essential for generating compounds with enhanced solubility or metabolic stability. Additionally, the chloro substituent can be displaced by nucleophiles under appropriate conditions, enabling the construction of diverse pharmacophores.

The compound's utility extends beyond pharmaceuticals into agrochemical applications. Researchers have leveraged its scaffold to develop novel herbicides and fungicides, where structural analogs exhibit potent activity against resistant strains of pests. The pyridine-based core is particularly effective in disrupting essential biological pathways in plants, making it a promising candidate for crop protection.

The synthesis of 2-chloro-4-ethenylpyridine typically involves functionalization of commercially available pyridine precursors. Common strategies include chlorination followed by vinylation or vice versa, depending on reaction conditions and protecting group strategies. Advances in catalytic systems have enabled more efficient and sustainable routes to this intermediate, reducing waste and improving yields.

In academic research, this compound has been employed as a building block for exploring new synthetic methodologies. For example, its use in transition-metal-catalyzed reactions has led to innovative approaches for constructing nitrogen-containing heterocycles. Such studies contribute to the broader understanding of reaction mechanisms and inform future drug discovery efforts.

The pharmacological potential of derivatives of 2-chloro-4-ethenylpyridine continues to be explored across various therapeutic areas. Notably, recent studies have highlighted its relevance in developing antiviral agents, where modifications at the chloro and vinyl positions modulate interactions with viral proteases or polymerases. The versatility of this scaffold underscores its importance as a chemical probe for drug discovery.

In conclusion, 2-chloro-4-ethenylpyridine (CAS No. 1416147-35-7) represents a versatile intermediate with broad applications in pharmaceuticals and agrochemicals. Its unique structural features enable diverse functionalization strategies, making it indispensable for synthetic chemists aiming to develop novel biologically active molecules. As research progresses, further exploration of this compound's potential will undoubtedly yield innovative therapeutic solutions.

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